molecular formula C21H16Cl2N4O2 B11621058 6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11621058
M. Wt: 427.3 g/mol
InChI Key: ZRCDJVBYLRXYGK-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with the following chemical formula:

C23H20Cl2N4O3\text{C}_{23}\text{H}_{20}\text{Cl}_2\text{N}_4\text{O}_3C23​H20​Cl2​N4​O3​

.

Preparation Methods

Industrial Production Methods:: As of now, industrial-scale production methods for this compound remain limited due to its specialized nature. Researchers and pharmaceutical companies may explore more efficient and scalable synthetic routes in the future.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound contains several functional groups (e.g., phenol, nitrile), making it susceptible to oxidation reactions.

    Substitution: The dichlorobenzyl group could undergo nucleophilic substitution reactions.

    Reduction: Reduction of the nitrile group to an amine is possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Detailed experimental data would be needed to ascertain the major products.

Scientific Research Applications

Chemistry::

    Building Block: Researchers may use this compound as a building block for designing novel molecules.

    Drug Discovery: Its unique structure could inspire drug development efforts.

Biology and Medicine::

    Biological Activity: Investigating its effects on cellular processes, receptors, or enzymes.

    Anticancer Potential: Due to its heterocyclic nature, it might exhibit antitumor properties.

Industry::

    Material Science:

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related compounds, this specific structure stands out due to its dichlorobenzyl and pyrano ring moieties. Similar compounds include:

    6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: .

    6-Amino-4-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: .

Properties

Molecular Formula

C21H16Cl2N4O2

Molecular Weight

427.3 g/mol

IUPAC Name

6-amino-4-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H16Cl2N4O2/c1-11-18-19(16(9-24)20(25)29-21(18)27-26-11)12-3-2-4-15(7-12)28-10-13-5-6-14(22)8-17(13)23/h2-8,19H,10,25H2,1H3,(H,26,27)

InChI Key

ZRCDJVBYLRXYGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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